REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([NH2:7])=[CH:5][S:4][CH:3]=1.C(N(CC)CC)C.[C:15](Cl)(=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19]>C(Cl)Cl>[NH2:1][C:2]1[C:6]([NH:7][C:15](=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19])=[CH:5][S:4][CH:3]=1
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
NC1=CSC=C1N
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
After separation by chromatography (eluant: methanol/methylene chloride 5/95), 3.2 g of the expected monoamide
|
Type
|
CUSTOM
|
Details
|
were obtained which
|
Type
|
CUSTOM
|
Details
|
was crystallized from 15 ml of a 50/50 mixture of isopropyl ether and cyclohexane
|
Type
|
CUSTOM
|
Details
|
The crystals were separated
|
Type
|
WASH
|
Details
|
washed with this mixture
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 100° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CSC=C1NC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |